molecular formula C13H10F6N4 B1388474 7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 1174652-30-2

7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B1388474
CAS No.: 1174652-30-2
M. Wt: 336.24 g/mol
InChI Key: ROIGHMRWAWPPOY-UHFFFAOYSA-N
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Description

7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a tert-butyl group, two trifluoromethyl groups, and a carbonitrile group attached to a pyrrolo[2,3-d]pyrimidine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

This interaction could involve binding to the target, leading to activation or inhibition of the target’s function .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to have diverse biological activities , suggesting that this compound could also have a wide range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a pyrimidine ring can be reacted with a suitable pyrrole derivative in the presence of a catalyst.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Addition of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, cyanides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors or catalysts.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as an anticancer or antiviral agent.

    Chemical Synthesis: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.

Comparison with Similar Compounds

Similar Compounds

    7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-methyl: Similar structure but with a methyl group instead of a carbonitrile group.

Uniqueness

The presence of the carbonitrile group in 7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile imparts unique chemical properties, such as increased reactivity and the ability to form specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

7-tert-butyl-2,4-bis(trifluoromethyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6N4/c1-11(2,3)23-5-6(4-20)7-8(12(14,15)16)21-10(13(17,18)19)22-9(7)23/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIGHMRWAWPPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C2=C(N=C(N=C21)C(F)(F)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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